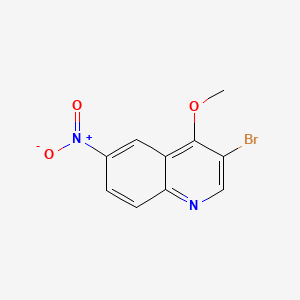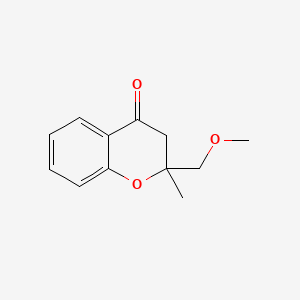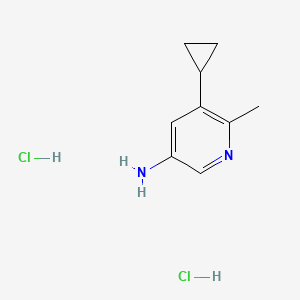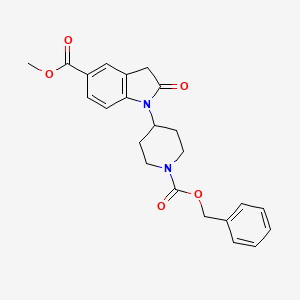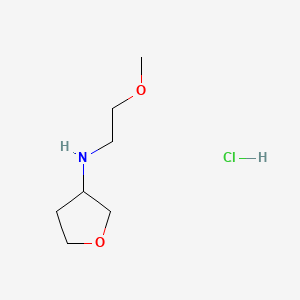
N-(2-methoxyethyl)oxolan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)oxolan-3-amine hydrochloride: is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. . This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of oxirane with methoxyethylamine under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods typically involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Analyse Chemischer Reaktionen
N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)oxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism by which N-(2-methoxyethyl)oxolan-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(2-methoxyethyl)oxolan-3-amine hydrochloride can be compared with other similar compounds such as:
N-(2-methoxyethyl)tetrahydro-3-furanamine: This compound has a similar structure but lacks the hydrochloride group.
3-(2-methoxyethyl)tetrahydrofuran-3-amine hydrochloride: This compound is structurally similar but has different substituents on the oxolan ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and interaction properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-5-3-8-7-2-4-10-6-7;/h7-8H,2-6H2,1H3;1H |
InChI-Schlüssel |
KMOMLLZIKLPCPF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC1CCOC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
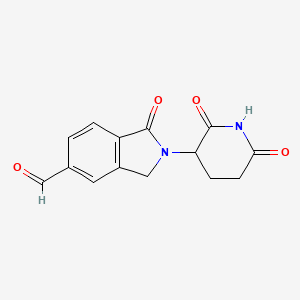
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
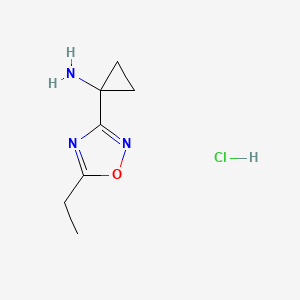
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)

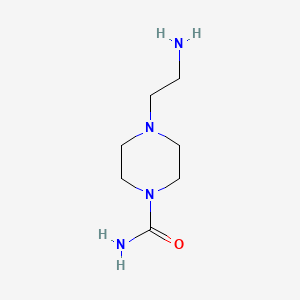
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
